Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base
N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is specifically synthesized to overcome the limited aqueous solubility of its free base counterpart. The formation of the dihydrochloride salt significantly increases the compound's polarity and ionic nature, leading to enhanced solubility in aqueous buffers commonly used in biological assays . While exact solubility values (e.g., mg/mL in water or PBS) are not explicitly provided in the public domain for direct comparison, the class-level inference is strongly supported by the general principle of salt formation for aminopyridines and the compound's intended use as an inhibitor for in vitro studies. This property is a key differentiator for procurement when consistent and reliable dissolution is required for enzyme or cellular assays, minimizing the use of organic solvents like DMSO that can interfere with biological readouts.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Enhanced solubility due to dihydrochloride salt form (exact data not available) |
| Comparator Or Baseline | N-(piperidin-4-yl)pyridin-2-amine (free base, CAS 55692-31-4): Lower aqueous solubility |
| Quantified Difference | Not quantified in public domain; qualitative improvement is a class-level inference |
| Conditions | Aqueous buffers for in vitro assays |
Why This Matters
Procuring the dihydrochloride salt ensures immediate solubility and consistent bioactivity in aqueous assay systems, reducing assay variability compared to the free base.
